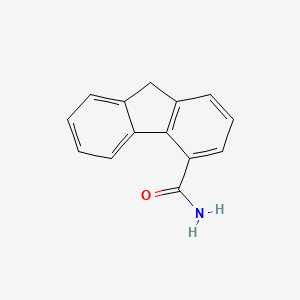

9h-Fluorene-4-carboxamide

Description

Contextualization within Fluorene (B118485) Chemistry

Significance of the Fluorene Moiety in Chemical Science

The fluorene ring system is a fundamental building block in various scientific fields due to its unique structural and electronic properties. nih.gov This tricyclic aromatic hydrocarbon is recognized for its rigid, planar structure and characteristic photophysical behavior, making it a versatile scaffold in the development of new materials and bioactive molecules. nih.govpublish.csiro.au Fluorene-based compounds are integral to the creation of materials with specific optical and electrical properties, such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent dyes. nih.govalfa-chemical.com The versatility of the fluorene moiety is further demonstrated by its presence in a range of applications from polymers and electronics to medicinal chemistry. nih.govnih.gov

Substituents on the fluorene core, particularly at the 2, 7, and 9-positions, can significantly alter its electronic structure and, consequently, its chemical behavior and physical properties. publish.csiro.auresearchgate.net This tunability allows for the design of fluorene derivatives with tailored characteristics for specific applications. For instance, incorporating fluorene into thermally activated delayed fluorescence (TADF) emitters has been shown to enhance molecular rigidity and reduce concentration quenching, leading to improved performance in non-doped OLEDs. rsc.org

Role of Carboxamide Functionalization in Fluorene Derivatives

The introduction of a carboxamide functional group to the fluorene scaffold plays a crucial role in modifying the compound's properties and reactivity. The carboxamide group is a key structural element in many biologically active compounds and provides a site for hydrogen bonding, which can influence molecular recognition and self-assembly processes.

Functionalizing fluorene with a carboxamide group can be achieved through various synthetic routes. One common method involves the reaction of a fluorenyl cation with a nitrile, followed by aqueous workup, to yield an amide-functionalized fluorene. nih.gov This process highlights the reactivity of the fluorene system and the versatility of the carboxamide group as a synthetic handle. The carboxamide moiety can also be introduced by reacting a fluorene carboxylic acid with an amine.

The presence of the carboxamide group can significantly impact the biological activity of fluorene derivatives. For example, certain N-substituted 9H-fluorene-9-carboxamides have been investigated for their potential as therapeutic agents. google.com The ability to modify the substituent on the nitrogen atom of the carboxamide provides a straightforward way to create a library of compounds with diverse biological profiles.

Scope and Academic Relevance of 9H-Fluorene-4-carboxamide Research

Research into this compound and its derivatives is driven by their potential applications in medicinal chemistry and materials science. alfa-chemical.com The compound serves as a key intermediate in the synthesis of more complex molecules with desired biological or physical properties. alfa-chemical.comresearchgate.net For instance, derivatives of 9-oxo-9H-fluorene-4-carboxamide have been synthesized and shown to possess good surface-active properties, making them potentially useful as wetting agents, emulsifiers, and detergents. researchgate.netmdpi.com

The academic interest in these compounds stems from the desire to understand the structure-activity relationships that govern their behavior. researchgate.net By systematically modifying the structure of this compound, researchers can investigate how changes in the substitution pattern affect properties such as antimicrobial activity, cytotoxicity, and fluorescence. nih.gov

Overview of Key Research Domains

The research landscape for this compound and its analogues is broad, encompassing several key domains:

Organic Synthesis: The development of efficient synthetic methods for preparing this compound and its derivatives is a primary focus. This includes the functionalization of the fluorene core and the introduction of the carboxamide group. nih.gov

Medicinal Chemistry: A significant area of research involves the synthesis and biological evaluation of fluorene-4-carboxamide derivatives as potential therapeutic agents. Studies have explored their antimicrobial and anticancer activities. nih.gov For example, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were synthesized and showed promising cytotoxic activity against human lung and breast cancer cell lines. nih.gov

Materials Science: The unique photophysical properties of the fluorene moiety make fluorene-4-carboxamides attractive candidates for use in organic electronics. Research in this area focuses on their application as fluorescent dyes and organic semiconductors. alfa-chemical.com The ability of fluorene derivatives to form stable crystalline materials is also being explored for applications in organic electronics.

Structure

2D Structure

3D Structure

Properties

CAS No. |

28322-01-2 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

9H-fluorene-4-carboxamide |

InChI |

InChI=1S/C14H11NO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2,(H2,15,16) |

InChI Key |

FTFHZWLNIADXOA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 9H-Fluorene-4-carboxamide and its Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H-NMR and ¹³C-NMR spectra, a complete structural assignment can be achieved.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For the this compound scaffold, distinct signals are expected for the aromatic protons, the methylene protons at the C9 position, and the amide protons. The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. The two protons of the amide group (-CONH₂) may appear as two distinct signals or a single broad signal, depending on the solvent and temperature, due to restricted rotation around the C-N bond. The methylene protons at the C9 position typically appear as a singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the amide group, which is typically found in the downfield region of the spectrum. The spectrum also shows distinct signals for the aromatic carbons and a characteristic signal for the methylene carbon at the C9 position. For example, in related fluorene (B118485) derivatives, the methylene carbon (C9) signal appears around 37 ppm. bmrb.io

Interactive Data Table: Typical NMR Chemical Shifts for Fluorene Derivatives

| Atom | Nucleus | Typical Chemical Shift (δ) in ppm | Notes |

| Aromatic Protons | ¹H | 7.20 - 8.00 | Appear as complex multiplets. |

| Methylene Protons (C9-H₂) | ¹H | ~3.80 - 4.00 | Typically a singlet. bmrb.io |

| Amide Protons (-CONH₂) | ¹H | 5.50 - 8.50 | Often broad; chemical shift is solvent-dependent. |

| Aromatic Carbons | ¹³C | 115 - 150 | Multiple signals corresponding to unique carbon environments. bmrb.io |

| Carbonyl Carbon (C=O) | ¹³C | 165 - 175 | Downfield signal characteristic of an amide. |

| Methylene Carbon (C9) | ¹³C | ~37 | Characteristic signal for the fluorene methylene bridge. bmrb.io |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent features include the N-H stretching vibrations of the primary amide group, which typically appear as two distinct bands in the 3100-3500 cm⁻¹ region. utdallas.edu A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide, often referred to as the "Amide I" band, is expected around 1650-1680 cm⁻¹. mdpi.com Additional characteristic bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (R-CONH₂) | N-H Stretch | 3100 - 3500 | Medium (often two bands) |

| Amide (R-CONH₂) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the fluorene core.

The absorption spectra of fluorene derivatives typically exhibit strong absorption bands in the UV region, which are attributed to π–π* electronic transitions within the conjugated aromatic system. mdpi.com The exact position of the absorption maxima (λmax) can be influenced by the nature and position of substituents on the fluorene ring system. mdpi.comucf.edu For fluorene itself, characteristic absorption maxima are observed around 266 nm, 290 nm, and 301 nm. nih.gov The introduction of the carboxamide group at the 4-position is expected to cause a slight shift in these absorption bands due to its electronic effects on the fluorene chromophore.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound (C₁₄H₁₁NO), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments could arise from the loss of the amino group (-NH₂) or the entire carboxamide moiety (-CONH₂). The stable fluorenyl cation resulting from such fragmentation would likely be a prominent peak in the spectrum.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial orientation of the carboxamide group relative to the planar fluorene ring system. Studies on similar 9,9-disubstituted fluorene derivatives show that the fluorene unit is nearly planar, although slight twists can occur due to packing effects in the crystal lattice. mdpi.com

Intermolecular Interactions in Crystalline States

The arrangement of molecules in the crystalline state is governed by a network of non-covalent interactions, which dictates the material's macroscopic properties. For this compound, intermolecular hydrogen bonding is expected to be a dominant force in its crystal packing. While a specific crystal structure determination for this compound is not publicly available, valuable inferences can be drawn from the well-documented crystal structure of the closely related compound, 9-Oxofluorene-4-carboxylic acid researchgate.net.

In the crystalline state of 9-Oxofluorene-4-carboxylic acid, the molecules form centrosymmetric hydrogen-bonded cyclic dimers researchgate.net. This is a common and robust supramolecular synthon for carboxylic acids. It is highly probable that the carboxamide group of this compound will participate in a similar and strong hydrogen-bonding motif. The amide functional group, with its N-H donor and C=O acceptor sites, readily forms intermolecular N-H···O hydrogen bonds. These interactions are fundamental in creating stable, predictable patterns in the solid state mdpi.comjaptronline.comscirp.orgmdpi.comresearchgate.net.

It is anticipated that molecules of this compound would form dimeric structures through pairs of N-H···O hydrogen bonds, creating a stable R2(2)(8) graph set motif. This is a commonly observed hydrogen-bonding pattern in primary amides.

π-π stacking: The planar fluorene ring system is susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice.

C-H···O and C-H···π interactions: The hydrogen atoms on the fluorene backbone can act as weak donors for hydrogen bonds with the oxygen atom of the carboxamide group or the π-system of neighboring aromatic rings mdpi.com.

The interplay of these various intermolecular forces results in a well-ordered, three-dimensional supramolecular architecture. The specific arrangement will influence properties such as melting point, solubility, and crystal morphology.

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable tools for the purification, separation, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which possesses a nonpolar fluorene core and a polar carboxamide group, reversed-phase HPLC (RP-HPLC) is the most suitable method mdpi.comnih.gov.

In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Typical RP-HPLC parameters for the analysis of this compound would include:

| Parameter | Description |

| Stationary Phase | C18 (octadecylsilyl) bonded silica gel is a common choice for the separation of aromatic compounds. The hydrophobicity of the C18 chains provides good retention for the fluorene moiety. |

| Mobile Phase | A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water or an aqueous buffer. The ratio of the organic solvent to the aqueous component is adjusted to achieve optimal separation. |

| Detection | UV-Vis detection is typically employed, as the fluorene ring system exhibits strong UV absorbance. The detection wavelength would be set at one of the absorbance maxima of the compound. |

| Flow Rate | A typical flow rate would be in the range of 0.5-1.5 mL/min. |

| Column Temperature | The column is often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times. |

By carefully optimizing these parameters, a robust HPLC method can be developed to accurately determine the purity of this compound and to separate it from any starting materials, byproducts, or degradation products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions researchgate.net. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product over time.

The choice of the developing solvent system (mobile phase) is critical for achieving a good separation on the TLC plate. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) for the product in the range of 0.3-0.5, which allows for clear separation from other spots.

General guidelines for selecting a TLC solvent system for this compound include:

Stationary Phase: Silica gel is the most common stationary phase for TLC. Its polar surface interacts with polar functional groups.

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is increased by increasing the proportion of the more polar solvent.

Example TLC Solvent Systems for Compounds of Intermediate Polarity:

| Solvent System (v/v) | Polarity |

| 10-50% Ethyl Acetate in Hexane | Intermediate |

| 5-20% Dichloromethane in Hexane | Intermediate to Low |

| 100% Dichloromethane | Intermediate |

To visualize the spots on the TLC plate after development, a UV lamp is used, as the fluorene ring is UV-active and will appear as dark spots on a fluorescent background. By comparing the TLC profile of the reaction mixture at different time points to that of the starting materials and a pure sample of the product (if available), the progress of the reaction can be effectively monitored.

Computational and Theoretical Studies of 9h Fluorene 4 Carboxamide Systems

Quantum Chemical Investigations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying organic molecules. DFT calculations allow for the detailed analysis of molecular orbitals and the prediction of various chemical and physical properties.

The electronic properties of 9H-fluorene-4-carboxamide systems are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energy levels, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

Computational studies on related 9-fluorenone scaffolds demonstrate that the HOMO-LUMO gap can be effectively tuned by introducing various substituent groups. researchgate.net Electron-donating groups tend to raise both the HOMO and LUMO energy levels, typically resulting in a smaller energy gap. Conversely, electron-withdrawing groups generally lower both orbital energies, leading to a larger gap. researchgate.net This principle is crucial for designing molecules with specific electronic and optical properties. DFT calculations, often using functionals like B3LYP, are employed to predict these energy levels with considerable accuracy. For a typical fluorene (B118485) derivative, the calculated HOMO-LUMO gap can be in the range of 4.0 to 5.5 eV. researchgate.netirjweb.com

Table 1: Representative Calculated Frontier Orbital Energies for Substituted Fluorenone Systems

| Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Unsubstituted | -6.50 | -1.90 | 4.60 |

| Electron-Donating | -6.10 | -1.70 | 4.40 |

| Electron-Withdrawing | -6.80 | -2.00 | 4.80 |

Note: These are illustrative values based on general trends observed in computational studies of fluorenone systems.

Understanding the spatial distribution of the electron density in the HOMO and LUMO is essential for predicting molecular interactions and reactivity. In fluorene-based systems, the distribution of these frontier orbitals is heavily influenced by the molecular structure.

DFT calculations reveal that for molecules in this class, the HOMO is typically localized over the electron-rich portions of the molecule. For this compound, this would likely involve the fluorene ring system. The LUMO, on the other hand, is generally distributed over the electron-deficient regions, which would include the carbonyl group of the fluorenone core and the carboxamide moiety. This separation of the HOMO and LUMO densities is characteristic of molecules with potential for intramolecular charge transfer upon electronic excitation. Visualizations of these orbitals, where different colors represent positive and negative phases of the wave function, are a standard output of quantum chemical calculations and provide a clear picture of the molecule's electronic landscape. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, enabling the prediction of absorption and emission spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax).

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set. arxiv.org Studies on various organic dyes have shown that hybrid functionals like PBE0 and B3LYP often provide a good balance of computational cost and accuracy, with mean absolute errors that can be as low as 10-25 nm compared to experimental values. nih.govchemrxiv.org For this compound derivatives, TD-DFT calculations can predict the primary π→π* transitions responsible for their UV-Visible absorption. These calculations are invaluable for interpreting experimental spectra and for the rational design of new chromophores with desired optical characteristics. unifi.it

Table 2: Example of TD-DFT Predicted vs. Experimental Absorption Maxima for an Organic Dye

| Computational Method | Predicted λmax (nm) | Experimental λmax (nm) | Deviation (nm) |

|---|---|---|---|

| TD-DFT (PBE0) | 435 | 457 | -22 |

| TD-DFT (B3LYP) | 441 | 457 | -16 |

| TD-DFT (CAM-B3LYP) | 429 | 457 | -28 |

Note: Data is representative of typical accuracies achievable with TD-DFT for organic chromophores.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For flexible molecules like this compound, conformational analysis is critical to understanding its three-dimensional structure and its influence on molecular properties.

The biological and material properties of 9-fluorenon-4-carboxamides are closely linked to their three-dimensional shape, particularly the orientation of the carboxamide side chain relative to the rigid fluorenone core. Computerized conformational analysis, using methods ranging from molecular mechanics to DFT, is employed to identify the most stable conformers (isomers that differ by rotation around single bonds).

Molecular modeling studies on series of 9-fluorenon-4-carboxamide compounds have been performed to complete their structural characterization. researchgate.net These analyses involve systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation. The output is a potential energy surface that reveals the low-energy, and therefore most probable, conformations of the molecule. These studies help to understand how different substituents on the carboxamide nitrogen can influence the preferred molecular shape, which in turn affects how the molecule interacts with other molecules or biological targets.

For 9-fluorenon-4-carboxamides, a key geometrical descriptor is the dihedral angle between the plane of the fluorenone ring and the plane of the amide group. The value of this angle determines the degree of coplanarity between these two parts of the molecule, which has significant implications for electronic conjugation and, consequently, for the molecule's optical and electronic properties. Computational studies calculate these descriptors for each stable conformer, providing a detailed geometric profile of the molecule that can be correlated with experimental data and predicted properties. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Solvent Accessible Surface Area (ASASA) Calculations for Conformational Space Exploration

The exploration of a molecule's conformational space is crucial for understanding its behavior and interactions in different environments. The Solvent Accessible Surface Area (SASA or ASASA) is a geometric measure that quantifies the extent of a molecule's surface exposed to a solvent. nih.gov It is a fundamental parameter in computational studies, particularly within implicit solvent models, where it helps to efficiently explore conformational possibilities without the computational expense of modeling explicit solvent molecules. nih.gov The free energy of a protein or molecule due to the solvent can be approximated as being proportional to its ASASA, making it a key factor in predicting molecular stability and folding. boscoh.com

The calculation of ASASA is often performed by computationally "rolling" a spherical probe, representing a solvent molecule (like water, with a typical probe radius of 1.4 Å), over the van der Waals surface of the molecule. nih.govnih.gov Algorithms such as the one developed by Shrake and Rupley approximate the surface of an atom with a mesh of points and then determine which of these points are accessible to the solvent rather than being buried by neighboring atoms. nih.govboscoh.commdtraj.org The total accessible area is then calculated by summing the areas of the accessible points. mdtraj.org

For this compound, ASASA calculations can reveal how different rotational conformations of the carboxamide group relative to the fluorene ring system affect the molecule's interaction with its environment. By calculating the ASASA for various conformers, researchers can estimate the nonpolar solvation free energy, which is often assumed to be directly proportional to the ASASA. nih.gov This allows for an assessment of the relative stability of different conformations in a given solvent, providing insight into the molecule's flexibility and preferred shapes. More advanced analytical methods can compute ASASA and its derivatives with respect to atomic coordinates, which is essential for energy minimization and molecular dynamics simulations. utmb.edu

Table 1: Hypothetical ASASA Values for Different Conformations of this compound

This interactive table illustrates how the Solvent Accessible Surface Area (ASASA) might change based on the dihedral angle of the carboxamide group. A larger surface area could imply greater interaction with the solvent.

| Dihedral Angle (°) | Conformation Description | Calculated ASASA (Ų) | Predicted Relative Solvation Energy (kcal/mol) |

| 0 | Carboxamide group is coplanar with the fluorene ring. | 285.5 | -14.28 |

| 45 | Carboxamide group is twisted relative to the fluorene ring. | 292.1 | -14.61 |

| 90 | Carboxamide group is perpendicular to the fluorene ring. | 295.8 | -14.79 |

| 135 | Carboxamide group is further twisted. | 292.3 | -14.62 |

| 180 | Carboxamide group is coplanar, pointing away. | 286.0 | -14.30 |

Mechanistic Studies through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reactions. By modeling reaction pathways, researchers can identify intermediates, determine transition state structures, and calculate activation energies, providing a comprehensive understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Theoretical calculations, particularly using methods like Density Functional Theory (DFT), allow for the detailed mapping of reaction coordinates. This involves identifying all reactants, intermediates, transition states, and products along a proposed reaction pathway. researchgate.net For fluorene-based systems, computational studies have been used to investigate mechanisms such as the formation of dibenzofuran from fluorene, which proceeds through various intermediates and transition states. mdpi.com

In the context of this compound, this approach could be used to study its synthesis, such as the final amidation step, or its potential degradation pathways. For a given reaction, the geometries of all stationary points are optimized, and their energies are calculated. Transition states are identified as first-order saddle points on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. The activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) are key parameters derived from these calculations, which dictate the kinetics of the reaction. For example, studies on the oxidation of 9-fluorenone, a related compound, have identified low activation enthalpies for certain ring-opening reactions, indicating their facility. mdpi.com

Table 2: Hypothetical Reaction Pathway Analysis for the Hydrolysis of this compound

This table provides a hypothetical summary of calculated thermodynamic data for the acid-catalyzed hydrolysis of this compound to 9H-fluorene-4-carboxylic acid, as would be determined through computational analysis.

| Reaction Step | Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (this compound + H₃O⁺) | 0.00 | 0.00 |

| 2 | Transition State 1 (Protonation of carbonyl) | +12.5 | +15.2 |

| 3 | Intermediate 1 (Protonated amide) | -5.3 | -3.1 |

| 4 | Transition State 2 (Nucleophilic attack by H₂O) | +20.8 | +24.5 |

| 5 | Intermediate 2 (Tetrahedral intermediate) | -2.1 | +1.5 |

| 6 | Transition State 3 (Proton transfer) | +18.4 | +22.0 |

| 7 | Intermediate 3 (Amine leaving group protonated) | -8.9 | -6.2 |

| 8 | Transition State 4 (C-N bond cleavage) | +25.1 | +29.8 |

| 9 | Products (9H-Fluorene-4-carboxylic acid + NH₄⁺) | -15.7 | -19.4 |

Computational methods are also adept at exploring both intramolecular and intermolecular reactions. Intramolecular reactions involve transformations within a single molecule, such as the cyclization reactions that can form fluorene derivatives. mdpi.com For this compound, theoretical studies could investigate the possibility of the carboxamide group reacting with another part of the fluorene skeleton under certain conditions, for instance, through an intramolecular electrophilic substitution.

Intermolecular reactions, which occur between two or more molecules, are equally important. The carboxamide functional group in this compound is capable of forming strong intermolecular hydrogen bonds, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). Computational models can be used to simulate the dimerization or aggregation of molecules, calculating the binding energies and geometric arrangements of these intermolecular complexes. Understanding these interactions is critical, as they can significantly influence the material's bulk properties, such as its crystal packing, solubility, and performance in organic electronic devices.

Structure-Property Relationship Theoretical Frameworks

A central goal of computational chemistry is to establish clear relationships between a molecule's chemical structure and its observable properties. Theoretical frameworks provide the foundation for predicting how modifying a molecule's structure will impact its function.

For fluorene derivatives, which are widely used in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), understanding the structure-property relationship is key. mdpi.com Theoretical calculations can predict key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the material, including its absorption and emission wavelengths. mdpi.com Studies on substituted fluorenes have shown that the nature and position of substituents significantly alter these energy levels and, consequently, the photophysical properties. mdpi.commdpi.com For this compound, DFT and time-dependent DFT (TD-DFT) calculations can predict its UV-Vis absorption and fluorescence spectra, showing how the π-conjugated system of the fluorene core is affected by the electron-withdrawing nature of the carboxamide group. mdpi.com

Another powerful theoretical framework is the Quantitative Structure-Activity Relationship (QSAR). QSAR models use statistical methods to correlate variations in a molecule's physicochemical properties (descriptors) with its biological activity or other target properties. nih.gov In the context of this compound and its analogues, a QSAR study could be developed to predict properties like antioxidant potential or inhibitory activity against a specific enzyme. nih.gov By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds and correlating them with experimentally measured activities, a predictive model can be built. This allows for the virtual screening of new, un-synthesized derivatives to identify candidates with potentially enhanced properties.

Table 3: Predicted Electronic Properties of Hypothetical 4-Substituted 9H-Fluorene Derivatives

This table demonstrates how a structure-property relationship framework could be used to predict the impact of different substituents at the 4-position on the electronic properties of the fluorene core.

| Substituent at 4-position | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Max Emission Wavelength (nm) |

| -H (Fluorene) | -5.85 | -2.15 | 3.70 | 380 |

| -COOH (Carboxylic Acid) | -6.10 | -2.55 | 3.55 | 405 |

| -CONH₂ (Carboxamide) | -6.05 | -2.40 | 3.65 | 395 |

| -CN (Nitrile) | -6.25 | -2.70 | 3.55 | 405 |

| -NO₂ (Nitro) | -6.40 | -3.00 | 3.40 | 420 |

| -NH₂ (Amino) | -5.50 | -1.95 | 3.55 | 405 |

Derivatization and Chemical Transformations of 9h Fluorene 4 Carboxamide

Modifications of the Carboxamide Moiety

The carboxamide group (-CONH₂) is a key functional handle that can be modified to introduce a diverse array of substituents, thereby altering the molecule's properties. Key transformations include reactions with amines to form new amides and reactions directly involving the amide nitrogen.

Amidation Reactions with Diverse Primary Amines

While the direct conversion of a primary carboxamide like 9H-fluorene-4-carboxamide to a secondary amide by reaction with a primary amine (a process known as transamidation) can be challenging, several catalytic methods have been developed to facilitate this transformation. This reaction is highly valuable as it allows for the direct coupling of an amine to the fluorenyl carbonyl group, bypassing the need to first hydrolyze the amide to a carboxylic acid.

Transamidation reactions are typically catalyzed and can be achieved under various conditions, including metal-catalyzed, organocatalyzed, and acid-catalyzed protocols. dntb.gov.ua These methods offer an atom-economical way to generate diverse libraries of N-substituted 9H-fluorene-4-carboxamides. dntb.gov.ua

Catalytic Approaches for Transamidation:

Metal-Catalyzed: Various transition metal catalysts, particularly those based on iron(III), copper(II), and titanium(IV), have been shown to be effective for transamidation. nih.govnih.gov For instance, hydrated iron(III) salts can catalyze the reaction between primary amides and a range of aliphatic and aromatic amines. organic-chemistry.org A proposed mechanism often involves the coordination of the metal center to the carbonyl oxygen, activating the amide for nucleophilic attack by the incoming amine. nih.gov

Acid-Catalyzed: Brønsted acids, such as H₂SO₄ immobilized on silica gel, can promote the direct transamidation of carboxamides under solvent-free conditions. nih.gov This approach is considered environmentally friendly and often allows for straightforward product isolation. nih.gov

Organocatalyzed: Simple organic molecules, like L-proline, have been used to catalyze the transamidation of carboxamides with various amines under solvent-free conditions, demonstrating tolerance for a wide range of substrates. organic-chemistry.org

The general scheme for such a reaction starting from this compound would involve heating the amide with a primary amine (R-NH₂) in the presence of a suitable catalyst.

| Catalyst Type | Example Catalyst | Typical Conditions | Substrate Scope (Amines) | Ref |

| Metal | Copper(II) salts | Heating in solvent | Aromatic and aliphatic | nih.gov |

| Metal | Iron(III) hydrated salts | Solvent or solvent-free, heat | Aliphatic and aromatic | nih.govorganic-chemistry.org |

| Acid | H₂SO₄-SiO₂ | 70 °C, solvent-free | Aromatic, heteroaromatic, aliphatic | nih.gov |

| Organo | L-proline | Solvent-free, heat | Wide range | organic-chemistry.org |

Reactions Involving the Nitrogen Atom of the Amide Group

The nitrogen atom of the primary carboxamide group in this compound possesses a lone pair of electrons and two N-H bonds, making it a site for further functionalization, such as N-alkylation and N-arylation. However, the nitrogen in amides is significantly less basic and nucleophilic than in amines due to the resonance delocalization of the lone pair into the adjacent carbonyl group. masterorganicchemistry.com Consequently, reactions at the amide nitrogen often require strong bases to first deprotonate the amide, forming a more nucleophilic amide anion. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved by treating the amide with a strong base followed by an alkylating agent. Common alkylating agents include alkyl halides. The reaction proceeds via nucleophilic substitution where the generated amide anion attacks the alkyl halide. researchgate.net

N-Arylation: The formation of a C-N bond between the amide nitrogen and an aryl group is another important transformation. Copper-mediated N-arylation reactions are a common strategy for coupling amides with aryl halides. These reactions can be performed with sterically hindered and weakly nucleophilic amines, which is relevant to the low nucleophilicity of the amide nitrogen. researchgate.net

Other transformations involving the amide nitrogen include reactions like the Hofmann rearrangement, which converts primary amides into primary amines with one less carbon atom, proceeding through an isocyanate intermediate. chinesechemsoc.org Another reaction is the conversion of the primary amide to a nitrile through dehydration, often accomplished using reagents like thionyl chloride (SOCl₂). libretexts.org

Functionalization of the Fluorene (B118485) Backbone

The fluorene ring system itself is amenable to a variety of chemical modifications, providing another avenue for creating diverse derivatives. The most reactive sites are the C9 position and the C2/C7 positions on the aromatic rings.

Substitution at the 9-Position of the Fluorene Core

The methylene bridge (C9) of the fluorene ring is the most reactive site for many transformations due to the acidity of its C-H bonds (pKa ≈ 22.6 in DMSO). Deprotonation at this position with a base generates a nucleophilic carbanion that can react with various electrophiles.

Alkylation: A common modification is C9-alkylation. This is typically achieved by treating the fluorene derivative with a base like potassium tert-butoxide (t-BuOK) to generate the fluorenyl anion, which is then quenched with an alkyl halide. rsc.org More recently, methods using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" strategy have been developed, catalyzed by transition metals like nickel or zinc. researchgate.netrsc.org These methods are considered greener as they use readily available alcohols and produce water as the primary byproduct. rsc.org

Knoevenagel Condensation: The C9 position can also react with aldehydes and ketones in a Knoevenagel-type condensation to form a C9=C double bond, yielding dibenzofulvene derivatives. thieme-connect.com

Other Additions: Boron trifluoride-catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides can lead to highly functionalized fluorene derivatives at the 9-position. thieme-connect.com

| Reaction Type | Reagents | Position | Product Type | Ref |

| Alkylation | 1. t-BuOK 2. R-X (Alkyl Halide) | C9 | 9-Alkylfluorene | rsc.org |

| Alkylation | R-CH₂OH, Ni catalyst | C9 | 9-Alkylfluorene | rsc.org |

| Condensation | R-CHO, base | C9 | 9-Alkylidenefluorene | thieme-connect.com |

Reactions at Other Fluorene Positions (e.g., C2, C7)

The C2 and C7 positions of the fluorene ring are electronically analogous to the para-positions of biphenyl and are common sites for electrophilic aromatic substitution and subsequent cross-coupling reactions.

Halogenation: A key first step for functionalizing these positions is often halogenation. Bromination or iodination can introduce reactive handles at the C2 and C7 positions, which can then be used in a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. yonedalabs.commdpi.com A 2- or 7-halo-fluorene derivative can be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. yonedalabs.commdpi.com This reaction is highly versatile and tolerant of many functional groups, making it ideal for the late-stage functionalization of complex molecules. nih.govscispace.com For example, 2,7-dibromo-9,9-didecyl-9H-fluorene is a common starting material for synthesizing conjugated polymers and other advanced materials. nih.gov

| Reaction | Starting Material | Reagents | Product | Ref |

| Suzuki Coupling | 2-Halo-fluorene | Ar-B(OH)₂, Pd catalyst, base | 2-Aryl-fluorene | scispace.comresearchgate.net |

| Suzuki Coupling | 7-Halo-fluorene | Ar-B(OH)₂, Pd catalyst, base | 7-Aryl-fluorene | nih.gov |

In one study, substitutions at the 7-position of a related 9-oxo-9H-fluorene-1-carboxamide scaffold led to compounds with significantly improved biological activity. nih.gov

Introduction of Heterocyclic Moieties

Attaching or fusing heterocyclic rings to the fluorene framework is a common strategy to modulate biological activity and electronic properties. Heterocycles are prevalent in medicinal chemistry and can engage in specific interactions with biological targets. nih.gov

Attachment via C-C Coupling: Heterocyclic groups can be introduced onto the fluorene backbone using methods like the Suzuki-Miyaura coupling. For example, a halo-fluorene can be coupled with a heteroaryl boronic acid (e.g., from thiophene, pyridine, or benzothiazole) to directly link the heterocycle to the fluorene core. mdpi.comnih.gov A study on fluorene-based molecules for two-photon absorption successfully synthesized derivatives containing benzothiazole and thiophene rings attached at the C2 and C7 positions. nih.gov

Synthesis from Fluorene Precursors: Heterocyclic rings can also be constructed directly from a functional group on the fluorene scaffold. For instance, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide can serve as a precursor to synthesize various fluorenyl-hydrazonothiazole derivatives via the Hantzsch thiazole (B1198619) synthesis by reacting it with α-halocarbonyl compounds. mdpi.com This method directly installs a thiazole ring onto a side chain at the C9 position. mdpi.com

Furthermore, synthetic strategies involving multi-step protocols that include Suzuki coupling followed by acid-catalyzed Friedel-Crafts cyclization have been developed to create heterocycle-fused indenes that incorporate thiophene or indole rings into a larger structure derived from fluorene precursors. researchgate.net

| Heterocycle | Method of Introduction | Position of Attachment | Ref |

| Thiazole | Hantzsch synthesis from C9-carbothioamide | C9 | mdpi.com |

| Benzothiazole | Suzuki coupling | C2, C7 | nih.gov |

| Thiophene | Suzuki coupling | C2, C7 | nih.gov |

| Thiophene/Indole | Friedel-Crafts (fused ring system) | Fused to backbone | researchgate.net |

Formation of Complex Fluorene-Based Structures

The rigid and planar structure of the fluorene system, combined with its versatile functionalization potential, makes it an ideal scaffold for building larger, more complex molecules. This is achieved through various synthetic strategies, including multi-component reactions and polymerization.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are a powerful tool for creating molecular diversity and complexity. Fluorene and its derivatives have been effectively employed in isocyanide-based MCRs (IMCRs) to generate novel, complex adducts. rug.nlresearchgate.net

By utilizing the dual functionality of derivatives like 9-isocyano-9H-fluorene, a variety of MCRs can be performed, leading to a wide range of unprecedented compounds. rug.nl These reactions are highly efficient, often proceeding with rapid reaction times and simple experimental procedures. The MCR approach is a prime strategy for synthesizing cyclic systems, including macrocycles, which frequently yield unique molecular entities. researchgate.net For instance, a domino four-component condensation reaction involving 1-(9H-fluoren-2-yl)ethanone, aromatic aldehydes, a 3-oxopropanenitrile derivative, and ammonium acetate has been developed to produce poly-functionalized nicotinonitriles that incorporate the fluorene moiety. researchgate.net

| Reaction Type | Fluorene-Based Reactant | Key Reagents | Resulting Structure Class |

| Ugi Reaction Variant | 9-Isocyano-9H-fluorene | Aromatic aldehydes, Pyrrolidine/THIQ, Acetic acid | α-amidated and N-alkylated heterocycles |

| Five-Component Domino | 9-Fluorenone | Cyanoacetohydrazide, Aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, Ethylenediamine | Tetrahydroimidazo[1,2-a]pyridine derivatives researchgate.net |

| Four-Component Condensation | 1-(9H-fluoren-2-yl)ethanone | Aromatic aldehydes, 3-(9H-fluoren-2-yl)-3-oxopropanenitrile, Ammonium acetate | Poly-functionalized nicotinonitriles researchgate.net |

This table illustrates various multi-component reactions that utilize fluorene derivatives to build complex molecular architectures.

Fluorene derivatives are critical building blocks for conjugated polymers, which are widely used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.commdpi.com The polymerization of functionalized fluorene monomers, often through cross-coupling reactions like the Suzuki-Miyaura coupling, leads to the formation of high-molecular-weight macromolecules with desirable electronic and photophysical properties. mdpi.commdpi.com

A common strategy involves the copolymerization of a fluorene-based monomer with other aromatic units to tune the properties of the final polymer. For example, copolymers of fluorene and carbazole have been synthesized, exhibiting intense photoluminescence in the blue spectral region with high quantum yields. mdpi.com Similarly, donor-acceptor (D-A) copolymers constructed from fluorene and di-2-thienyl-2,1,3-benzothiadiazole units have been developed. These materials, such as Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), show potential for applications in red-emitting devices and photovoltaics. mdpi.com The properties of these copolymers, including molecular weight and thermal stability, can be controlled by modifying the reaction conditions, such as reaction time and the use of phase-transfer catalysts. mdpi.com

| Copolymer Designation | Fluorene Monomer | Comonomer(s) | Polymerization Method | Key Properties |

| PFDTBT (P1, P2, P3) | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) | 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Suzuki-Miyaura Coupling | Red emission (~649 nm), Mw > 20,000 g/mol mdpi.com |

| CF8CzE-1, 2, 3 | 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene | Methyl 3-(2,7-dibromocarbazol-9-yl)propionate | Suzuki Coupling | Blue PL emission, High PLQY (78–87%) mdpi.com |

| CF8CzEHCzIr | 9,9-dioctyl-2,7-bis(1,3,2-dioxaborinan-2-yl)fluorene | 2,7-dibromo-9-[nonan-2,4-dionatoiridium(III)bis(2-phenylpyridine-N,C2′)-9-yl]carbazole, 9-(2-ethylhexyl)-2,7-dibromocarbazole | Suzuki Coupling | Phosphorescent properties from Iridium complex mdpi.com |

This table summarizes the synthesis and properties of various macromolecular structures derived from the polymerization of fluorene-based monomers.

Regioselectivity and Stereoselectivity in Derivatization

Controlling the regioselectivity and stereoselectivity during the derivatization of fluorene scaffolds is crucial for obtaining specific isomers with desired functionalities and properties. Synthetic methodologies have been developed to direct the outcome of these reactions.

Regioselectivity is demonstrated in the synthesis of 3-hydroxy-fluorene-2-carboxylate compounds. The process, which involves a Michael addition followed by Robinson annulation and aromatization, can yield different annulation products. mdpi.com The selectivity for one product over another can be influenced by reaction conditions such as temperature and solvent, although achieving high selectivity for a single product can be challenging. mdpi.com For example, in the reaction of 2-benzylidene-1-indanone with ethyl acetoacetate, while dioxane and toluene provide good conversion, the selectivity between the two primary products remains close to 1:1. mdpi.com

Stereoselectivity has been achieved in reactions involving fluorene-based propargylic alcohols. A boron trifluoride (BF3·OEt2) catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides affords highly functionalized and conjugated products. thieme-connect.comresearchgate.net The stereochemistry of the resulting exocyclic double bond can be controlled by the reagents used. The reaction typically yields the (Z)-isomer in excellent yields. However, when the reaction is performed in the presence of N-bromosuccinimide (NBS), a different stereochemical outcome is observed, leading to the formation of the (E)-isomer, specifically (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.comresearchgate.net This control over the E/Z configuration is critical for tailoring the geometric and electronic properties of the final molecule.

| Reaction Type | Fluorene Substrate | Reagent(s) | Selectivity Type | Outcome |

| Robinson Annulation | 2-benzylidene-1-indanone derivative | Ethyl acetoacetate, t-BuOK | Regioselectivity | Formation of two distinct annulation products; selectivity is condition-dependent but often low. mdpi.com |

| BF3·OEt2 Catalyzed Reaction | 9-(phenylethynyl)-9H-fluoren-9-ols | 2-aminobenzamides | Stereoselectivity | Predominant formation of (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.comresearchgate.net |

| BF3·OEt2 Catalyzed Reaction with NBS | 9-(phenylethynyl)-9H-fluoren-9-ols | 2-aminobenzamides, N-bromosuccinimide (NBS) | Stereoselectivity | Predominant formation of (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.comresearchgate.net |

This table highlights how different reaction conditions and reagents can control the regioselective and stereoselective outcomes in the derivatization of fluorene-related structures.

Applications in Advanced Materials Science

Organic Electronics

Derivatives of the fluorene (B118485) family are integral to the field of organic electronics, where they are utilized for their excellent charge transport and light-emitting properties. researchgate.netnih.gov The carboxamide moiety can play a crucial role in tuning the energy levels and intermolecular interactions of these materials.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Fluorene derivatives are widely recognized for their application as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs) due to their wide bandgap, high photoluminescence efficiency, and good thermal stability. mdpi.commdpi.com The core structure provides a robust foundation for building efficient electroluminescent materials. To prevent aggregation-caused quenching and ensure color purity, the 9-position of the fluorene is often functionalized with bulky groups. mdpi.comresearchgate.net

While 9H-fluorene-4-carboxamide itself is a building block, its derivatives are incorporated into more complex molecular architectures for OLEDs. For instance, compounds incorporating the fluorene scaffold are designed as host materials for phosphorescent emitters or as the primary light-emitting molecules. rsc.orgnih.gov Phenylanthracene-substituted fluorene derivatives have been synthesized and demonstrated as efficient blue emitters in OLEDs. doi.org One such device exhibited a luminous efficiency of 3.37 cd/A and power efficiency of 1.50 lm/W. doi.org Similarly, spiro[fluorene-9,9′-xanthene] derivatives have been used to create blue OLEDs with an external quantum efficiency of 2.58%. rsc.org The presence of a carboxamide group can influence the charge-injection and transport properties of the material and enhance morphological stability through hydrogen bonding, which is critical for the longevity and efficiency of OLED devices.

| Device Emitter/Host Material | Max. Efficiency (EQE) | Color | Reference |

| Phenylanthracene-substituted fluorene | 1.87% | Blue | doi.org |

| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole host | 27.1% | Yellow | rsc.org |

| 9-Borafluorene derivative | - | Yellow-Greenish | nih.gov |

| Spiro[fluorene-9,9′-xanthene] derivative | 2.58% | Blue | rsc.org |

Organic Semiconductors

The inherent rigidity and planarity of the fluorene ring system facilitate effective π-π stacking in the solid state, a key requirement for efficient charge transport in organic semiconductors. researchgate.netwikipedia.org This makes fluorene derivatives attractive for use in organic field-effect transistors (OFETs). The electrical properties of these materials can be precisely controlled by chemical modification. researchgate.net

Researchers have synthesized various fluorene-based small molecules and polymers for semiconductor applications. researchgate.net By incorporating different electron-accepting units, the HOMO/LUMO energy levels can be tuned to achieve either p-type (hole-transporting) or n-type (electron-transporting) characteristics. researchgate.net For example, a fluorenone derivative with alkylated thiophenes demonstrated p-channel behavior with a hole mobility as high as 0.02 cm²/Vs. researchgate.net The introduction of a carboxamide group, which is moderately electron-withdrawing, would predictably lower the frontier molecular orbital energy levels, potentially enhancing electron injection and transport, thereby enabling n-type semiconductor behavior.

Organic Photovoltaic Cells and Solar Cells

In the realm of organic photovoltaics (OPVs), fluorene-based compounds are versatile, serving as electron donors, electron acceptors, or photosensitizers in various solar cell architectures. wikipedia.orgnih.gov Their broad absorption and tunable energy levels are key to their utility. nih.gov

Fluorene-based copolymers have been successfully employed as electron donors in bulk heterojunction (BHJ) solar cells. When blended with fullerene acceptors like PC71BM, these devices have achieved power conversion efficiencies (PCEs) of up to 1.22%. nih.gov More recently, the focus has shifted towards non-fullerene acceptors, where complex fluorene-cored molecules have shown significant potential. nih.govresearchgate.net A notable example is a molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core and four perylenediimide (PDI) wings, which, when used as an acceptor, resulted in a solar cell with a PCE of 5.34%. nih.govresearchgate.net

Furthermore, in the context of dye-sensitized solar cells (DSSCs), two novel metal-free organic photosensitizers based on 9H-fluorene derivatives (FFA and FTA) have been developed. nih.gov These dyes demonstrated impressive performance, with corresponding PCEs of 7.01% and 6.35%. nih.gov The carboxamide group in a this compound derivative could function as an effective anchoring group to bind the dye to the semiconductor (e.g., TiO₂) surface in DSSCs, facilitating efficient electron injection.

| Fluorene Derivative Application | Active Materials | Power Conversion Efficiency (PCE) | Reference |

| BHJ Donor | Fluorene-based copolymer:PC71BM | 1.22% | nih.gov |

| Non-Fullerene Acceptor | PTB7-Th:SBF-PDI4 | 5.34% | nih.govresearchgate.net |

| DSSC Photosensitizer | FFA Dye | 7.01% | nih.gov |

| DSSC Photosensitizer | FTA Dye | 6.35% | nih.gov |

Fluorescent Materials and Dyes

The high fluorescence quantum yield and photostability inherent to the fluorene structure make it a superior scaffold for creating a wide array of fluorescent materials and dyes. nih.govresearchgate.net

Development of Fluorescent Probes and Sensors

The fluorene core is an excellent platform for the design of fluorescent probes for chemical sensing and biological imaging. nih.govnih.gov Its derivatives are known for their high quantum yields (often exceeding 0.7) and robust photostability, which are critical for sensitive and reliable detection. nih.gov

Scientists have engineered fluorene-based probes capable of selectively detecting specific ions and biomolecules. For instance, a polymeric fluorene-based probe was synthesized for the detection of the thiocyanate (B1210189) anion (SCN⁻), demonstrating its utility in bioimaging applications within living cells and zebrafish. nih.gov The design of such sensors relies on the strategic functionalization of the fluorene moiety. A carboxamide group at the 4-position of 9H-fluorene can act as a hydrogen-bond donor and acceptor, providing a specific recognition site for analytes. This interaction can trigger a change in the fluorescence output, enabling detection. mdpi.com This capability makes this compound a valuable precursor for creating novel, highly selective fluorescent sensors.

Photoactive Compounds and Photophysical Properties

The photophysical properties of fluorene derivatives are central to their application as photoactive materials. They typically exhibit strong absorption in the near-UV range and intense fluorescence in the blue region of the spectrum, with large Stokes shifts. nih.gov These properties are highly tunable through chemical substitution on the fluorene ring. mdpi.commdpi.com

The introduction of a carboxamide group can significantly influence the molecule's photophysics. As an electron-withdrawing group, it can modulate the energy levels, leading to shifts in the absorption and emission wavelengths. Furthermore, the ability of the carboxamide group to form hydrogen bonds can lead to solvatochromism, where the spectral properties are sensitive to the solvent environment. mdpi.com

Fluorene derivatives have also been a major focus in the field of nonlinear optics, particularly for two-photon absorption (2PA). nih.govucf.eduelsevierpure.com Molecules designed with a fluorene core have demonstrated high 2PA cross-sections, making them ideal for applications such as two-photon fluorescence microscopy, which allows for deeper tissue imaging with higher resolution and reduced photodamage. nih.govucf.edu

| Fluorene Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |

| Symmetrical Fluorene Derivative 1 | 366 | 424 | - | mdpi.com |

| Symmetrical Fluorene Derivative 2 | 360 | 418 | - | mdpi.com |

| Symmetrical Fluorene Derivative 3 | 375 | 430 | - | mdpi.com |

| Symmetrical Fluorene Derivative 4 | 370 | 427 | - | mdpi.com |

| Donor-Acceptor Fluorene Dye I | ~400 | ~435 | 0.98 (in hexane) | nih.gov |

Polymeric and Conjugated Materials

The incorporation of the this compound unit into larger macromolecular architectures, such as polymers and dendrimers, is a key strategy for developing materials with specialized functions. The fluorene core provides a rigid and highly fluorescent building block, while the carboxamide group offers a versatile point for chemical modification and polymerization.

Fluorene-based polymers are a significant class of materials in organic electronics, known for their high photoluminescence quantum yields, good thermal stability, and excellent charge transport properties. ntu.edu.twmdpi.com The this compound moiety can be incorporated into polymer backbones, often through its carboxylic acid precursor, 9-fluorenone-4-carboxylic acid, to form aromatic polyamides or other condensation polymers. ntu.edu.tw The introduction of the fluorene unit into the polymer chain enhances rigidity and thermal stability. mdpi.com Furthermore, attaching bulky groups to the C-9 position of the fluorene core is a common strategy to improve the solubility of these otherwise rigid polymers and to prevent intermolecular aggregation, which can quench fluorescence. ntu.edu.twresearchgate.net

| Polymer Type | Incorporated Fluorene Monomer | Key Properties | Potential Applications |

|---|---|---|---|

| Aromatic Polyamides | 9,9-bis(4-carboxyphenyl)fluorene | High thermal stability (Tg: 220–366 °C), good solubility, high optical transparency. ntu.edu.tw | High-performance films, electrochromic devices. ntu.edu.tw |

| π-Conjugated Copolymers | 2,7-dibromo-9,9-dihexylfluorene | Efficient blue or red emission, good charge mobility. 20.210.105 | Polymer Light-Emitting Diodes (PLEDs). ntu.edu.tw20.210.105 |

| Dendronized Polymers | Poly(fluorene) backbone with oxadiazole-terminated dendrons | Excellent solubility, suppressed aggregation, pure blue emission, efficient energy transfer. nycu.edu.tw | Light-Emitting Diodes (LEDs). nycu.edu.tw |

| Amphiphilic Block Copolymers | 9,9-diethylfluoren-2-yl methyl methacrylate (B99206) (FMMA) | Forms self-assembled micelles, exhibits photoluminescence. nih.gov | Nanosensors, drug delivery systems. nih.gov |

A key advantage of using fluorene-based compounds is the ability to fine-tune their optical and electronic (optoelectronic) properties through precise chemical modifications. mdpi.comnih.gov The inherent properties of the fluorene core, such as strong blue fluorescence, can be systematically altered by introducing different functional groups onto the aromatic skeleton or at the C-9 bridge position. researchgate.net

The carboxamide group at the 4-position can influence the electronic nature of the molecule. Modifications to this group, or the introduction of other electron-donating or electron-accepting substituents on the fluorene ring system, can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This, in turn, changes the material's band gap and shifts the absorption and emission wavelengths. researchgate.netresearchgate.net For example, copolymerizing fluorene units with electron-accepting moieties can lead to intramolecular charge transfer, resulting in a red-shift of the emission spectrum, allowing for the creation of materials that emit green, orange, or red light. researchgate.net20.210.105 Electrochemical methods can also be employed to modify functional groups on fluorene-based polymers, providing a way to tune optoelectronic properties after the material has been synthesized. nih.gov

| Structural Modification | Effect on Property | Example Application | Reference |

|---|---|---|---|

| Substitution at C-9 position (e.g., alkyl, aryl groups) | Increases solubility, prevents aggregation, maintains high fluorescence efficiency. | Blue-light emitting diodes (OLEDs). | researchgate.net |

| Incorporation of comonomers (e.g., benzothiadiazole) | Red-shifts absorption and emission spectra, tunes emission color from blue to red. | Full-color displays, organic solar cells. | researchgate.net |

| Conversion of fluorenone to fluorene in a polymer | Changes optical and electrochemical properties by altering conjugation. | Tunable light-emitting polymers. | nih.gov |

| Attaching different end units via ethynyl (B1212043) linkages | Alters absorption/emission maxima and π-conjugation length. | Blue emitters for OLEDs. | mdpi.com |

Building Blocks for Specialty Chemicals and Industrial Applications

Beyond advanced polymeric materials, this compound and its precursors are valuable building blocks for a variety of specialty chemicals used in diverse industrial processes. nbinno.com Their rigid structure and functional handles allow them to serve as core components in the synthesis of complex molecules.

The molecular structure of this compound can be adapted to create amphiphilic molecules that function as surface-active agents, or surfactants. This is typically achieved by chemically modifying the carboxamide group to introduce both hydrophobic (water-repelling) and hydrophilic (water-attracting) components into the same molecule.

For example, N-octadecyl-9-oxo-9H-fluoren-4-carboxamide, a derivative where a long, 18-carbon alkyl chain (a hydrophobic tail) is attached to the amide nitrogen, serves as a key intermediate. nih.gov This molecule can then react with compounds like propylene (B89431) oxide to add polar, hydrophilic chains. nih.gov The resulting compounds possess good surface-active properties and can function as wetting agents, moderate emulsifiers, and components in household detergents. nih.gov These fluorene-based surfactants are also noted for their high biodegradability, with over 96% degradation observed after seven days. nih.gov

The fluorene skeleton is a privileged structure in medicinal chemistry and materials science, making fluorene derivatives important chemical intermediates. mdpi.comgoogle.com Fluorene-9-carboxylic acid, which can be derived from this compound, is a key intermediate in the synthesis of certain anti-diabetic and anti-arrhythmic drugs. google.com

The compound also serves as a foundational building block for more complex molecules used in organic electronics. nbinno.com The carboxamide or its corresponding carboxylic acid can be converted into other functional groups, providing a reactive site for cross-coupling reactions (like the Suzuki coupling) to build larger, conjugated systems. nycu.edu.twresearchgate.net These extended systems are essential for creating organic semiconductors, materials for organic photovoltaics, and emissive layers in displays. nbinno.com The versatility of the fluorene core and the reactivity of its functional groups make compounds like this compound valuable starting points for multi-step syntheses in various industrial chemical processes. mdpi.com

Molecular Interactions and Mechanistic Studies in Biological Contexts

Molecular Docking and Binding Mechanism Investigations

Computational methods have become indispensable in elucidating the potential interactions between small molecules like 9H-fluorene-4-carboxamide and biological macromolecules. These in silico approaches provide insights into binding affinities and mechanisms that can guide further experimental work.

Molecular docking studies on fluorene (B118485) derivatives have suggested potential binding interactions with various biological targets. For instance, derivatives of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene have been investigated for their interaction with the active site of dihydrofolate reductase (DHFR), an enzyme crucial for cell growth and proliferation. nih.gov Although direct docking studies on this compound are not extensively documented in the reviewed literature, the behavior of analogous compounds allows for informed hypotheses about its potential interactions. The planar fluorene ring is likely to engage in π-π stacking and hydrophobic interactions within the binding pockets of proteins, while the carboxamide group at the 4-position can form key hydrogen bonds with amino acid residues.

Similarly, molecular docking of fluorene-containing thiazole (B1198619) Schiff base derivatives has been performed to understand their binding interactions and stability within biological complexes. nih.gov These studies highlight the importance of the fluorene moiety in anchoring the molecule within a binding site, a principle that would apply to this compound as well.

The planar, polycyclic aromatic structure of the fluorene ring is a key feature that suggests a potential for DNA intercalation. While specific conformational analyses of this compound intercalating with DNA are not detailed in the available literature, studies on structurally similar acridine-4-carboxamide derivatives offer valuable insights. nih.gov These compounds have been shown to thermally stabilize short DNA duplexes, a characteristic of intercalating agents. nih.gov

The intercalation mechanism would involve the insertion of the planar fluorene ring system between the base pairs of the DNA double helix. The carboxamide side chain would likely reside in one of the DNA grooves, where it could form hydrogen bonds and other interactions with the DNA backbone or the edges of the base pairs, further stabilizing the complex. Conformational changes in both the DNA and the this compound molecule would be necessary to accommodate this binding mode. Such interactions can lead to changes in DNA topology and interfere with processes like replication and transcription.

Design Principles for Fluorene-based Analogues in Biochemical Research

The fluorene scaffold is a versatile platform for designing new bioactive molecules. Strategic modifications to the this compound structure can enhance its molecular recognition capabilities and modulate its activity.

Modifications to the fluorene core are a common strategy to improve the biological activity and selectivity of these compounds. The introduction of various substituents at different positions of the fluorene ring can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

Key positions for modification on the fluorene scaffold include:

The C2 and C7 positions: Substitution at these positions can extend the π-conjugation of the molecule and alter its photophysical properties, which can be useful for developing fluorescent probes. mdpi.com

The C9 position: This position is particularly reactive and is often substituted to prevent oxidation and to introduce new functional groups that can interact with specific biological targets. mdpi.comnih.gov

The following table summarizes some general structural modification strategies for fluorene derivatives aimed at enhancing molecular recognition:

| Position of Modification | Type of Modification | Potential Impact on Molecular Recognition |

| C2, C7 | Introduction of electron-donating or -withdrawing groups | Alters electronic properties and potential for π-π stacking interactions. |

| C9 | Addition of alkyl, aryl, or heterocyclic groups | Modulates steric hindrance and introduces new interaction points. |

| C4-Carboxamide | Variation of N-substituents | Modifies hydrogen bonding patterns and solubility. |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For fluorene derivatives, SAR studies have revealed several key principles. For example, in a series of N-acetylated 9-alkylamino-1,2,3,4-tetrahydroacridines, a related class of compounds, the antileishmanial activity was found to increase with the length of the carbon chain linker. mdpi.com

While specific SAR studies for a broad range of this compound derivatives are not extensively available, general principles can be inferred from related compounds. The nature and position of substituents on the fluorene ring, as well as modifications to the carboxamide group, will undoubtedly influence the molecule's activity. For instance, the introduction of halogen atoms can enhance antimicrobial activity against certain bacterial strains. nih.gov

Role as Precursors in Bioactive Molecule Synthesis

The this compound scaffold serves as a valuable starting material or intermediate in the synthesis of more complex bioactive molecules. mdpi.comresearchgate.net Its chemical functionality allows for a variety of synthetic transformations. For example, N-octadecyl-9-oxo-9H-fluoren-4-carboxamide has been used as a basic intermediate to obtain new fluorene derivatives with potential applications as drugs and wetting agents. nih.gov

The synthesis of novel biaryl hydroxy-triazoles and fluorene-triazole hybrids has also been reported, demonstrating the utility of fluorene-based precursors in generating compounds with potential antitumoral activity. explorationpub.com The versatility of the fluorene core makes it an attractive building block in medicinal chemistry for the development of new therapeutic agents.

Intermediate in Pharmaceutical Synthesis

The fluorene nucleus is a component of several established drugs, and its derivatives continue to be a source of new therapeutic agents. nih.gov 9-Fluorenon-4-carboxamides, which are oxidized analogues of this compound, have been synthesized and evaluated as analogues of the antiviral and immunomodulatory drug tilorone. nih.govumich.edu These compounds are of interest due to their potential to intercalate with duplex DNA, a mechanism of action suggested for their biological effects. umich.edu

The synthesis of these derivatives typically starts from 9-fluorenone-4-carboxylic acid, which is then converted into a series of N-substituted carboxamides. umich.educhemicalbook.com This process highlights the role of the fluorene-4-carboxamide structure as a key intermediate that can be readily modified to produce a library of compounds for biological screening. umich.edu

A study involving the synthesis of various 9-fluorenon-4-carboxamides investigated the impact of different side chains attached to the carboxamide nitrogen. These modifications are crucial for influencing the pharmacokinetic properties of the molecules. A conformational analysis was performed to understand how the side chain affects the exposure of the planar fluorene ring system, which is believed to be critical for its interaction with biological targets like DNA. umich.edu

| Compound ID | Substituent (R) on Carboxamide |

|---|---|

| 1 | (CH2)2OH |

| 2 | (CH2)3OH |

| 3 | CH2CHOHCH3 |

| 4 | (CH2)4OH |

| 5 | (CH2)2O(CH2)2OH |

| 6 | (CH2)2N(CH3)2 |

| 7 | (CH2)3N(CH3)2 |

| 8 | (CH2)2N(CH2CH3)2 |

| 9 | (CH2)2N(C4H8O) (Morpholine) |

| 10 | (CH2)3N(C5H10) (Piperidine) |

Further research has utilized N-octadecyl-9-oxo-9H-fluoren-4-carboxamide as a basic intermediate to create new fluorene derivatives with demonstrated microbicidal and antibiofilm activities. nih.gov The versatility of the fluorene scaffold is also evident in its use to synthesize thiazole derivatives, which have been evaluated for antimicrobial properties. mdpi.com These examples underscore the strategic importance of fluorene-carboxamides as intermediates in the generation of diverse and biologically active compounds for pharmaceutical development. mdpi.com

Building Blocks for Agrochemicals

In the agrochemical sector, the discovery of novel, effective, and safe active ingredients is a constant pursuit. The use of specific molecular fragments, or "building blocks," that are known to confer desirable properties is a key strategy in the design of new pesticides. The carboxamide functional group, in particular, is a critical component in many modern fungicides. researchgate.net

Specifically, the pyrazole-4-carboxamide moiety has become a widespread and essential scaffold in the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs), an important class of fungicides. researchgate.net While research directly citing this compound in agrochemical synthesis is not extensive, its structural components—a rigid aromatic system and a carboxamide group—are characteristic of scaffolds used in the industry.

The development of new agrochemicals often involves creating and screening libraries of compounds built from versatile core structures. The fluorene-carboxamide framework represents such a scaffold, providing a rigid backbone that can be systematically functionalized to explore interactions with specific biological targets in pests and pathogens. The principles that make fluorinated organic intermediates key components in many leading agrochemicals—conferring unique biological properties—can be applied to other complex building blocks like fluorene derivatives. biesterfeld.no The synthesis of various substituted fluorene compounds demonstrates their potential as valuable building blocks for creating larger, more complex molecules intended for a range of applications, including potential use in agriculture. researchgate.net

Future Research Directions and Emerging Areas